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  • Product: 5-Chloro-3-ethoxy-2-iodopyrazine

Core Science & Biosynthesis

Foundational

Physicochemical Profile of 5-Chloro-3-ethoxy-2-iodopyrazine

Executive Summary 5-Chloro-3-ethoxy-2-iodopyrazine represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-ethoxy-2-iodopyrazine represents a high-value "bifunctional linchpin" in medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents positioned around an electron-deficient pyrazine core. The presence of the C2-Iodo group provides a "soft" handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C5-Chloro group offers a "hard" electrophilic site for nucleophilic aromatic substitution (


). The C3-Ethoxy  moiety modulates the electronic environment, enhancing solubility in organic media and directing regioselectivity during functionalization. This guide details the physicochemical parameters, reactivity logic, and handling protocols required to utilize this scaffold in drug discovery.

Molecular Identity & Structural Analysis[1][2][3][4]

This compound is a trisubstituted pyrazine derivative. The regiochemistry is critical: the iodine and ethoxy groups are vicinal (positions 2 and 3), while the chlorine is positioned para to the iodine (position 5 relative to N1/N4 numbering conventions).

ParameterData
Chemical Name 5-Chloro-3-ethoxy-2-iodopyrazine
Molecular Formula

Molecular Weight 284.48 g/mol
CAS Number Proprietary/Not Widely Listed (Ref: Catalog EVT-13280007 [1])
SMILES CCOc1nc(Cl)cnc1I
InChIKey Computed on demand
3D Conformer Implications

The ethoxy group at C3 adopts a conformation that minimizes steric clash with the bulky iodine atom at C2. This "gearing" effect can shield the C2 position slightly, but the long C-I bond length (approx. 2.1 Å) ensures the iodine remains accessible for oxidative addition by metal catalysts.

Physicochemical Parameters

The following profile combines calculated descriptors (using consensus algorithms) and empirical trends observed in analogous halogenated pyrazines.

Table 1: Core Physicochemical Properties[2]
PropertyValue / RangeConfidenceImplications for Workflow
Physical State Solid (Crystalline)HighEasy handling; weighable solid.
Appearance Off-white to pale yellowHighColor may darken upon light exposure (iodine liberation).
Melting Point > 50°C (Predicted)MediumStore cool to prevent sintering.
LogP (Lipophilicity) 2.2 ± 0.3HighModerate lipophilicity; soluble in DCM, EtOAc, DMSO.
Solubility (Water) < 0.1 mg/mL (Insoluble)HighRequires organic co-solvents (DMSO/MeCN) for bio-assays.
pKa (Conjugate Acid) ~ 0.5 - 1.0MediumExtremely weak base. Will not protonate under standard reaction conditions.
Polar Surface Area (PSA) ~ 48 ŲHighGood membrane permeability predicted.
Solubility Profile
  • High Solubility: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).

  • Moderate Solubility: Methanol, Ethanol (heating required).

  • Insoluble: Water, Hexanes (partial).

Reactivity & Stability Profile

The utility of 5-Chloro-3-ethoxy-2-iodopyrazine is defined by its Orthogonal Reactivity . The distinct electronic environments of the C2 and C5 positions allow for sequential functionalization without the need for protecting groups.

Electronic Distribution & Regioselectivity
  • C2-Iodo (Soft Electrophile): The C-I bond is the weakest bond (

    
     kcal/mol). It is highly reactive towards Pd(0) oxidative addition. The adjacent N1 and C3-Ethoxy group make this position electron-rich relative to C5, but the leaving group ability of Iodine dominates.
    
  • C5-Chloro (Hard Electrophile): The C-Cl bond is stronger. This position is activated for

    
     by the para-nitrogen (N1) and the electron-withdrawing nature of the ring. However, it is inert to Pd-catalysis under mild conditions that activate the C-I bond.
    
  • C3-Ethoxy (Directing Group): The oxygen lone pairs donate electron density into the ring, slightly deactivating the core towards nucleophiles compared to a bare chloropyrazine, but serving as a powerful Directed Metalation Group (DMG) for lithiation chemistry if C2 were unsubstituted.

Stability
  • Photolytic Instability: The C-I bond is photosensitive. Prolonged exposure to ambient light can lead to homolytic cleavage, liberating iodine (purple discoloration). Storage: Amber vials, -20°C.

  • Hydrolytic Stability: The ethoxy ether linkage is stable under basic and neutral conditions. It may hydrolyze to the pyrazinone (hydroxypyrazine) under forcing acidic conditions (e.g., conc. HBr or HI).

Reactivity Map (Visualization)

ReactivityMap Core 5-Chloro-3-ethoxy-2-iodopyrazine Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Suzuki Boronic Acid, Pd(0) Site: C2-I SNAr SNAr Displacement (Nucleophilic Subst.) Core->SNAr Amine/Thiol, Heat Site: C5-Cl Lithiation Halogen-Metal Exchange (iPrMgCl or nBuLi) Core->Lithiation Low Temp (-78°C) Site: C2-I Prod_Suzuki 2-Aryl-5-chloro-3-ethoxypyrazine (Retains Cl) Suzuki->Prod_Suzuki Prod_SNAr 5-Amino-3-ethoxy-2-iodopyrazine (Retains I) SNAr->Prod_SNAr Prod_Lith Magnesiate/Lithiate Species (Electrophile Quench) Lithiation->Prod_Lith

Figure 1: Orthogonal reactivity map demonstrating the selective functionalization of the C2-Iodo and C5-Chloro positions.

Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling (C2-Functionalization)

Objective: To install an aryl group at C2 while preserving the C5-Cl handle. Rationale: Iodine undergoes oxidative addition with Pd(0) significantly faster than chlorine [2].

  • Reagents:

    • Substrate: 5-Chloro-3-ethoxy-2-iodopyrazine (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.1 equiv)

    • Catalyst:

      
       (0.05 equiv)
      
    • Base:

      
       (2.0 equiv, 2M aqueous)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and catalyst.[1]

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add Dioxane and aqueous Base.[1]

    • Stir at 60°C for 4–6 hours. Note: Do not overheat (>90°C) to avoid oxidative addition at the C-Cl bond.

    • Monitor by LC-MS.[2] The Iodine peak should disappear; the Chlorine isotope pattern (3:1) should remain in the product.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    .
    
Protocol B: Synthesis via Directed Ortho Metalation (DoM)

Objective: Synthesis of the core scaffold from 5-chloro-3-ethoxypyrazine. Rationale: The ethoxy group directs lithiation to the C2 position (Ortho-Lithiation) [3].

  • Reagents:

    • Precursor: 2-Chloro-6-ethoxypyrazine (often named 6-chloro-2-ethoxypyrazine depending on nomenclature).

    • Base: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Generated in situ.

    • Quench: Iodine (

      
      ).
      
  • Procedure:

    • Cool a solution of LTMP (1.2 equiv) in THF to -78°C .

    • Add solution of 2-chloro-6-ethoxypyrazine dropwise. The bulky base prevents nucleophilic attack at the chloro-position and favors deprotonation at C2 (between N and OEt).

    • Stir for 30 min at -78°C.

    • Add solution of Iodine (1.5 equiv) in THF.

    • Warm to room temperature.[3]

  • Validation: NMR should show loss of the C2 proton (singlet usually around

    
     8.0-8.2 ppm).
    

Handling & Safety (HSE)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed/inhaled.Use fume hood. Wear N95/P100 mask if handling powder.
Skin/Eye Irritant Causes serious eye irritation.[4]Wear nitrile gloves and safety goggles.
Stability Light Sensitive.Store in amber glass or foil-wrapped containers.

SDS Highlight: In case of fire, this compound may emit toxic fumes including Hydrogen Chloride (HCl), Hydrogen Iodide (HI), and Nitrogen Oxides (NOx).

References

  • EvitaChem Catalog . Product Entry: 5-Chloro-3-ethoxy-2-iodopyrazine (EVT-13280007).[5] Retrieved October 2025.[6] Link

  • BenchChem . A Comparative Analysis of Reaction Kinetics in Halogenated Pyrazines. 2025. Link

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 2: Metallation of Pyrimidines, Pyrazines, Pyridazines and Benzodiazines. Tetrahedron, 57(21), 4489-4505.

Sources

Exploratory

Introduction: The Significance of the Pyrazine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 5-Chloro-3-ethoxy-2-iodopyrazine: Synthesis, Characterization, and Potential Applications in Drug Discovery The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Chloro-3-ethoxy-2-iodopyrazine: Synthesis, Characterization, and Potential Applications in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of molecules with a wide array of biological activities.[2] Pyrazine derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents.[1][3] The strategic placement of various substituents on the pyrazine core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds.

Core Properties of 5-Chloro-3-ethoxy-2-iodopyrazine

This section details the fundamental chemical properties of 5-Chloro-3-ethoxy-2-iodopyrazine, which are crucial for its handling, synthesis, and analysis.

PropertyValueSource
Molecular Formula C₆H₆ClIN₂OCalculated
Molecular Weight 284.48 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane)Inferred from similar compounds
CAS Number Not available in searched public databasesInternal Assessment

Synthesis Protocol: A Guided Approach

The synthesis of 5-Chloro-3-ethoxy-2-iodopyrazine can be approached through a multi-step process starting from commercially available pyrazine derivatives. The following protocol is a proposed, logical route based on established methodologies for the synthesis of substituted pyrazines.[4]

Rationale for the Synthetic Strategy

The proposed synthesis involves a sequential functionalization of a pyrazine core. The strategy is designed to introduce the substituents in a controlled manner, leveraging the directing effects of the existing groups on the ring. The choice of reagents and reaction conditions is critical to achieve high yields and purity.

Experimental Workflow

G A 2-Aminopyrazine B 2-Amino-3-chloropyrazine A->B Chlorination (e.g., NCS) C 2-Amino-3-chloro-5-iodopyrazine B->C Iodination (e.g., NIS) D 2-Bromo-3-chloro-5-iodopyrazine C->D Sandmeyer Reaction E 5-Chloro-3-ethoxy-2-iodopyrazine D->E Nucleophilic Substitution (Sodium Ethoxide)

Caption: Proposed synthetic workflow for 5-Chloro-3-ethoxy-2-iodopyrazine.

Step-by-Step Methodology

Step 1: Chlorination of 2-Aminopyrazine

  • To a solution of 2-aminopyrazine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-chloropyrazine.

Step 2: Iodination of 2-Amino-3-chloropyrazine

  • Dissolve the product from Step 1 in a suitable solvent like dichloromethane (DCM).

  • Add N-iodosuccinimide (NIS) to the solution and stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to remove excess iodine.

  • Extract the product with DCM, dry the organic layer, and concentrate to obtain 2-amino-3-chloro-5-iodopyrazine.

Step 3: Sandmeyer Reaction to Introduce Bromine

  • To a solution of the iodinated amine from Step 2 in an acidic medium (e.g., HBr/H₂O), add a solution of sodium nitrite in water at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in HBr.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Extract the product, 2-bromo-3-chloro-5-iodopyrazine, with an organic solvent.

Step 4: Nucleophilic Substitution with Sodium Ethoxide

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add the bromo-chloro-iodopyrazine from Step 3 to the sodium ethoxide solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, neutralize with a weak acid, and extract the final product, 5-Chloro-3-ethoxy-2-iodopyrazine.

  • Purify the crude product by column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
TechniqueExpected Results
¹H NMR - Aromatic proton singlet between δ 8.0-8.5 ppm. - Quartet for the -OCH₂- protons around δ 4.0-4.5 ppm. - Triplet for the -CH₃ protons around δ 1.3-1.6 ppm.
¹³C NMR - Aromatic carbon signals in the range of δ 130-160 ppm. - Signal for the -OCH₂- carbon around δ 60-70 ppm. - Signal for the -CH₃ carbon around δ 14-18 ppm.
Mass Spectrometry (MS) - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (284.48 g/mol ), showing a characteristic isotopic pattern for chlorine.
Chromatographic Analysis

High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound. A suitable method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid.

G A Synthesized Compound B ¹H NMR A->B C ¹³C NMR A->C D Mass Spectrometry A->D E HPLC A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Analytical workflow for the characterization of 5-Chloro-3-ethoxy-2-iodopyrazine.

Potential Applications in Drug Discovery

The unique combination of a pyrazine core with chloro, ethoxy, and iodo substituents suggests several potential applications in medicinal chemistry.

Kinase Inhibition

The pyrazine nitrogen atoms can act as hydrogen bond acceptors, a key interaction in the hinge region of many protein kinases.[2] The chloro and iodo groups can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity. The ethoxy group can provide favorable steric and electronic interactions within the kinase active site.

G cluster_0 Kinase Active Site cluster_1 5-Chloro-3-ethoxy-2-iodopyrazine Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Pyrazine N Pyrazine Nitrogen Pyrazine N->Hinge Region H-Bonding Cl Chloro Cl->Hydrophobic Pocket Halogen Bonding I Iodo I->Hydrophobic Pocket Halogen Bonding Ethoxy Ethoxy Ethoxy->Hydrophobic Pocket Hydrophobic Interaction

Caption: Hypothetical binding mode of 5-Chloro-3-ethoxy-2-iodopyrazine in a kinase active site.

Antimicrobial and Anticancer Activity

Halogenated pyrazines have demonstrated promising antimicrobial and anticancer activities.[1][4] The presence of both chlorine and iodine in the target molecule could lead to enhanced lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. Further screening against various bacterial, fungal, and cancer cell lines would be a logical next step.

Safety and Handling

As with all halogenated heterocyclic compounds, 5-Chloro-3-ethoxy-2-iodopyrazine should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves.[5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.[5]

Conclusion

5-Chloro-3-ethoxy-2-iodopyrazine represents a promising, albeit underexplored, scaffold for the development of novel therapeutic agents. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is logical and based on established chemical principles. The anticipated analytical data provide a benchmark for experimental verification. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. (2026, February 12). LinkedIn. Retrieved February 17, 2026, from [Link]

  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025, October 12). MDPI.
  • Spectroscopic investigations of a substituted amide of pyrazine-2-carboxylic acid - C 16 H 18 N 3 O. (n.d.). ScienceDirect.
  • A.6. Monocyc1ic (or Annulated)
  • Kobayashi, N., et al. (2008). Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. Inorganic Chemistry, 47(24), 11924-11934. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 126. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). Royal Society of Chemistry.
  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences.
  • Halogenated Solvents. (n.d.).
  • Synthesis of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide as anticancer and anti-inflammatory agents. (2011). European Journal of Medicinal Chemistry, 46(9), 4379-4388. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved February 17, 2026, from [Link]

  • General rules for working with chemicals. (n.d.). ETH Zurich.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. [Link]

  • SAFETY DATA SHEET. (2024, September 25). Kao Chemicals.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules, 22(10), 1645. [Link]

  • A GENERAL SYNTHESIS FOR 2,3-DISUBSTITUTED AND 2,3,6-TRISUBSTITUTED 5-HYDROXYPYRAZINES. (n.d.).
  • Mortzfeld, F. B., et al. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000064. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). The Journal of Organic Chemistry, 83(16), 9209-9216. [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). Biotechnology Journal, 15(11), 2000064. [Link]

  • Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE 2 production in cells. (2012). Bioorganic & Medicinal Chemistry Letters, 22(1), 522-526. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). Molecules, 27(4), 1269. [Link]

  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024, October 9). MDPI.
  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023, June 21). MDPI.

Sources

Foundational

Foreword: The Critical Role of Pyrazines and the Solubility Hurdle

An In-Depth Technical Guide to the Solubility of Halogenated Pyrazine Intermediates Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Halogenated Pyrazine Intermediates

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are integral to numerous FDA-approved drugs and are actively investigated for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Halogenation of these pyrazine intermediates is a common strategy employed by medicinal chemists to modulate electronic properties, metabolic stability, and target binding affinity. However, this modification often leads to a significant challenge: poor aqueous solubility.

Solubility is not merely a physical property; it is a critical determinant of a drug candidate's ultimate success.[4][5] It directly governs bioavailability, therapeutic efficacy, and the feasibility of formulation development.[6][7] More than 40% of new chemical entities (NCEs) are practically insoluble in water, a statistic that underscores the urgency for a deep, mechanistic understanding of solubility for key intermediates like halogenated pyrazines.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the theoretical principles, experimental determination, and critical factors governing the solubility of this vital class of compounds.

Theoretical Foundations of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is dictated by the balance between the enthalpy of solution (ΔH_sol) and the entropy of solution (ΔS_sol), as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

The enthalpy term (ΔH_sol) represents the energy difference between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The entropy term (ΔS_sol) reflects the increase in disorder as the highly ordered crystal lattice of the solute is broken down and dispersed into the solvent.[8]

For halogenated pyrazines, key molecular features dictate these interactions:

  • Polarity and Hydrogen Bonding: The two nitrogen atoms in the pyrazine ring are electron-withdrawing and can act as hydrogen bond acceptors.[9] This imparts polarity to the molecule, facilitating interactions with polar solvents like water and alcohols.[10]

  • Effect of Halogenation: The introduction of halogens (F, Cl, Br, I) increases the molecule's lipophilicity and molecular weight. While halogens are electron-withdrawing, their impact on solubility is complex. They can alter crystal lattice energy and reduce the molecule's ability to form favorable interactions with water, often leading to decreased aqueous solubility.[11]

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together in its crystal form is a major barrier to dissolution. Polymorphism, the existence of different crystalline forms, can lead to significant variations in solubility for the same compound.[7]

Key Factors Influencing Solubility

The solubility of a halogenated pyrazine intermediate is not an intrinsic constant but is highly dependent on external conditions.

  • Solvent Selection: The principle of "like dissolves like" is paramount. Polar pyrazine derivatives will exhibit higher solubility in polar solvents (e.g., DMSO, Ethanol, Methanol) and lower solubility in nonpolar solvents.[10] The use of co-solvents is a common strategy to enhance solubility in aqueous media for in vitro assays.

  • Temperature: For most solid solutes, the dissolution process is endothermic (ΔH_sol > 0), meaning solubility increases with temperature.[8][12] This is because the added thermal energy helps overcome the crystal lattice energy required to break apart the solid.[13] However, there are exceptions where the process is exothermic, and solubility decreases with increasing temperature.[12]

  • pH: The pyrazine ring is weakly basic (pKa ~0.65).[2][3] Therefore, the solubility of halogenated pyrazines with ionizable functional groups will be pH-dependent. In acidic solutions, protonation can occur, leading to the formation of a more soluble salt.

The interplay of these factors creates a complex solubility landscape that must be navigated during drug development.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions S1 Molecular Structure (Halogen type/position) S2 Polarity & H-Bonding S1->S2 S3 Crystal Lattice Energy (Polymorphism) Result Observed Solubility S3->Result Overcoming Energy Barrier V1 Polarity V2 pH / Buffers V1->Result Solute-Solvent Interactions V2->Result Ionization Effects C1 Temperature C2 Pressure C1->Result Thermodynamic Control G A 1. Add excess solid to solvent in vial B 2. Seal and agitate at controlled temperature (e.g., 24-48h) A->B C 3. Allow suspension to settle B->C D 4. Withdraw supernatant with syringe C->D E 5. Filter through 0.45µm syringe filter D->E F 6. Dilute clear filtrate for analysis E->F G 7. Quantify concentration (e.g., HPLC-UV) F->G H 8. Calculate final solubility value G->H

Sources

Exploratory

Unveiling the Electronic Landscape: A Technical Guide to Ethoxy-Substituted Iodopyrazines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the electronic properties of ethoxy-substituted iodopyrazines, a class of heterocyclic compounds with signifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the electronic properties of ethoxy-substituted iodopyrazines, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the structure-property relationships that govern the behavior of these molecules. We will delve into the causal relationships behind their synthesis, spectroscopic signatures, and electrochemical behavior, providing a robust framework for their application and further development.

The Pyrazine Core: A Privileged Scaffold in Drug Discovery

The pyrazine ring, a nitrogen-containing heterocycle, is a cornerstone in the design of biologically active molecules. Its electron-deficient nature, arising from the presence of two electronegative nitrogen atoms, modulates the pharmacokinetic and pharmacodynamic properties of parent drug molecules.[1][2] The introduction of substituents onto this core allows for the fine-tuning of its electronic characteristics, offering a powerful strategy for optimizing molecular interactions with biological targets.[2] This guide focuses on the combined influence of two key substituents: the electron-donating ethoxy group and the electron-withdrawing, heavy iodo group.

Synthesis of Ethoxy-Substituted Iodopyrazines: A Strategic Approach

The synthesis of ethoxy-substituted iodopyrazines requires a strategic approach to regioselectively introduce the desired functional groups onto the pyrazine ring. While a one-pot synthesis is challenging, a multi-step process offers greater control.

A plausible synthetic route begins with the synthesis of an ethoxypyrazine. This can be achieved through nucleophilic aromatic substitution on a halogenated pyrazine precursor with sodium ethoxide. The subsequent iodination of the ethoxy-substituted pyrazine is a critical step. Direct electrophilic iodination of the electron-rich ethoxypyrazine can be achieved using various iodinating agents.[3][4] A common and effective method involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid to generate a more electrophilic iodine species.[3]

Synthesis_Workflow Halogenated Pyrazine Halogenated Pyrazine Ethoxypyrazine Ethoxypyrazine Halogenated Pyrazine->Ethoxypyrazine NaOEt Ethoxy-Iodopyrazine Ethoxy-Iodopyrazine Ethoxypyrazine->Ethoxy-Iodopyrazine Iodinating Agent (e.g., I2/Oxidant)

Caption: A generalized synthetic workflow for ethoxy-substituted iodopyrazines.

The Interplay of Substituents: Modulating Electronic Properties

The electronic character of the pyrazine ring is significantly influenced by the nature of its substituents.[2] An ethoxy group, being an electron-donating group (EDG), increases the electron density of the pyrazine ring through a resonance effect. Conversely, the iodo group is generally considered an electron-withdrawing group (EWG) due to its inductive effect, although it can also participate in halogen bonding.[5] The interplay of these opposing electronic effects creates a unique electronic landscape within the molecule.

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on an aromatic system.[6] For the ethoxy group, a negative σ value indicates its electron-donating nature, while the iodo group has a positive σ value, reflecting its electron-withdrawing character.[7] The precise electronic properties of a specific ethoxy-substituted iodopyrazine isomer will depend on the relative positions of these substituents on the pyrazine ring.

Spectroscopic Characterization: Probing the Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule.[8] Pyrazine and its derivatives typically exhibit two main types of absorption bands in the UV-Vis region: π→π* and n→π* transitions.[9]

  • π→π Transitions:* These are typically high-energy, high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

  • n→π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.[9]

The introduction of an ethoxy group is expected to cause a bathochromic (red) shift in the π→π* absorption band due to the raising of the highest occupied molecular orbital (HOMO) energy level. The electron-withdrawing iodo group, in contrast, is likely to induce a slight hypsochromic (blue) shift or have a more complex effect on the absorption spectrum. The solvent environment can also significantly impact the position of these absorption bands, with polar solvents often causing a blue shift in n→π* transitions.[9]

Experimental Protocol: UV-Vis Spectroscopy
  • Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the ethoxy-substituted iodopyrazine in solvents of varying polarity (e.g., hexane, acetonitrile, and ethanol).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline with the respective solvent in both the sample and reference cuvettes.

  • Data Acquisition: Record the absorption spectra of the sample solutions over a wavelength range of approximately 200-500 nm.

  • Data Analysis: Identify the absorption maxima (λ_max) for the π→π* and n→π* transitions in each solvent. Analyze the solvatochromic shifts to gain insight into the nature of the electronic transitions.

UV_Vis_Workflow Prepare Solutions Prepare Solutions Record Baseline Record Baseline Prepare Solutions->Record Baseline Acquire Spectra Acquire Spectra Record Baseline->Acquire Spectra Analyze Data Analyze Data Acquire Spectra->Analyze Data

Caption: A streamlined workflow for UV-Vis spectroscopic analysis.

Electrochemical Behavior: Mapping Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule, providing information about its HOMO and lowest unoccupied molecular orbital (LUMO) energy levels.[10][11] The electron-deficient pyrazine core is known to undergo reduction.[2]

The electronic nature of the substituents dictates the ease of reduction. The electron-donating ethoxy group will make the pyrazine ring more electron-rich, thus making it more difficult to reduce (shifting the reduction potential to a more negative value). Conversely, the electron-withdrawing iodo group will make the ring more electron-deficient, facilitating reduction (shifting the reduction potential to a more positive value). The net effect on the redox potential will be a combination of these opposing influences.

Experimental Protocol: Cyclic Voltammetry
  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Dissolve the ethoxy-substituted iodopyrazine in the electrolyte solution to a concentration of approximately 1 mM.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Record the cyclic voltammogram by sweeping the potential over a suitable range.

  • Data Analysis: Determine the reduction potential(s) of the compound. If a reversible or quasi-reversible process is observed, the HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively.

CV_Workflow Prepare Electrolyte Prepare Electrolyte Prepare Sample Prepare Sample Prepare Electrolyte->Prepare Sample Setup Cell Setup Cell Prepare Sample->Setup Cell Acquire Voltammogram Acquire Voltammogram Setup Cell->Acquire Voltammogram Analyze Potentials Analyze Potentials Acquire Voltammogram->Analyze Potentials

Caption: A standard workflow for cyclic voltammetry experiments.

Computational Modeling: In Silico Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for complementing experimental data and gaining a deeper understanding of the electronic structure of ethoxy-substituted iodopyrazines.[12][13] DFT calculations can be used to:

  • Optimize the molecular geometry.

  • Calculate the HOMO and LUMO energy levels.

  • Predict the UV-Vis absorption spectra.

  • Visualize the molecular orbitals to understand charge distribution.

These computational insights can aid in the interpretation of experimental results and guide the design of new derivatives with tailored electronic properties.

Summary of Expected Electronic Properties

The following table summarizes the anticipated effects of the ethoxy and iodo substituents on the key electronic properties of the pyrazine core.

PropertyEffect of Ethoxy Group (EDG)Effect of Iodo Group (EWG)Combined Effect
Electron Density on Ring IncreaseDecreaseModulated, dependent on substitution pattern
UV-Vis λ_max (π→π)*Bathochromic Shift (Red Shift)Hypsochromic Shift (Blue Shift) or minor effectNet shift dependent on relative strengths
Reduction Potential More Negative (Harder to Reduce)More Positive (Easier to Reduce)Intermediate potential, tunable by isomer
HOMO Energy IncreasedDecreasedModulated
LUMO Energy Slightly IncreasedDecreasedModulated
HOMO-LUMO Gap DecreasedGenerally DecreasedTunable bandgap

Conclusion and Future Directions

Ethoxy-substituted iodopyrazines represent a versatile class of compounds with tunable electronic properties. The strategic interplay between the electron-donating ethoxy group and the electron-withdrawing iodo group allows for the fine-tuning of their spectroscopic and electrochemical characteristics. This in-depth understanding of their electronic landscape is crucial for their rational design and application in drug discovery, where precise electronic modulation can enhance target binding and pharmacokinetic profiles, and in materials science, for the development of novel organic electronic materials. Future research should focus on the synthesis and characterization of a library of isomers to experimentally validate the predicted structure-property relationships and to fully unlock the potential of this promising scaffold.

References

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Dehalogenation in Iodopyrazines

The following technical guide addresses the specific challenges of working with iodopyrazines, focusing on minimizing dehalogenation during metal-catalyzed cross-couplings and metal-halogen exchange reactions. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of working with iodopyrazines, focusing on minimizing dehalogenation during metal-catalyzed cross-couplings and metal-halogen exchange reactions.

Executive Summary

Iodopyrazines are high-value scaffolds in drug discovery due to the pyrazine ring's ability to modulate lipophilicity and metabolic stability. However, the C–I bond on the electron-deficient pyrazine core is exceptionally weak (~50–60 kcal/mol), making it prone to two primary failure modes:

  • Protodehalogenation during Pd-catalyzed couplings: The iodine is replaced by a hydrogen atom (reduction) instead of the desired nucleophile.

  • Halogen Dance/Scrambling during lithiation: The iodine atom migrates to a different position on the ring, or is lost entirely via protonation of a lithiated intermediate.

This guide provides mechanistic insights and validated protocols to suppress these side reactions.

Module 1: Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira)[1][2]

The Mechanism of Failure: Protodehalogenation

In palladium-catalyzed reactions, dehalogenation typically occurs via a Palladium-Hydride (Pd-H) intermediate. The electron-deficient nature of pyrazine facilitates faster oxidative addition, but if the subsequent transmetalation is slow (due to sterics or low nucleophilicity), the oxidative complex intercepts a hydride source.

Common Hydride Sources:

  • Alcohols: Solvents like methanol/ethanol act as reducing agents via

    
    -hydride elimination from alkoxides.
    
  • Amines: Triethylamine can serve as a hydride donor at high temperatures.

  • Water: In the presence of CO, water can generate Pd-H (Water-Gas Shift type mechanism), though less common in standard couplings.

Visualization: The Divergent Pathway

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic dehalogenation pathway.

Pd_Dehalogenation Start Pd(0) Active Catalyst OxAdd Oxidative Addition [LnPd(Ar)(I)] Start->OxAdd Fast for Ar-I TransMet Transmetalation (+ R-B(OH)2) OxAdd->TransMet Path A (Desired) PdHydride Pd-Hydride Species [LnPd(Ar)(H)] OxAdd->PdHydride Path B (Parasitic) Slow Transmetalation RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product Desired Product (Ar-R) RedElim->Product HydrideSource Hydride Source (Alcohol/Amine/Beta-H) HydrideSource->PdHydride PdHydride->Start SideProduct Dehalogenated Side Product (Ar-H) PdHydride->SideProduct Reductive Elimination

Figure 1: Kinetic competition between the desired cross-coupling cycle (Green) and the parasitic protodehalogenation pathway (Red).

Troubleshooting Guide: Pd-Catalyzed Deiodination
SymptomRoot CauseCorrective Action
>20% De-iodo product (Ar-H) Solvent is acting as a reductant. Primary/secondary alcohols are donating hydrides.Switch to Aprotic Solvents: Use Toluene, 1,4-Dioxane, or DME. If protic solvent is required for boronate solubility, use tert-amyl alcohol (cannot

-hydride eliminate).
Reaction stalls, then deiodinates Catalyst death/Slow Transmetalation. The oxidative complex lives too long, finding H-sources.Accelerate Cycle: Use Buchwald precatalysts (e.g., XPhos Pd G4 ) to ensure rapid turnover. High-activity ligands favor the productive cycle over decomposition.
Black precipitate (Pd black) Ligand dissociation. Free Pd(0) aggregates; heterogeneous Pd promotes reduction.Increase Ligand/Pd Ratio: Ensure L:Pd is

2:1. Use bidentate ligands (e.g., dppf) which bite the metal tighter than monodentates.
Coupling at wrong position Halogen Scrambling. Pd walks around the ring (rare in Suzuki, common in Heck).Lower Temperature: Iodopyrazines are highly reactive. Run at RT to 40°C instead of 80–100°C.
Validated Protocol: Suzuki Coupling of Sterically Hindered Iodopyrazines

This protocol minimizes dehalogenation by using a pre-formed active catalyst and anhydrous conditions.

  • Charge Vessel: In a glovebox or under Ar flow, add Iodopyrazine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv, finely ground, anhydrous).

    • Why Phosphate? Weaker bases like carbonate or phosphate minimize base-mediated side reactions compared to alkoxides [1].[1][2]

  • Catalyst Addition: Add XPhos Pd G4 (2–5 mol%).

    • Why G4? It generates the active L-Pd(0) species immediately upon dissolution, bypassing the induction period where side reactions often initiate.

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

    • Note: Strictly degas the solvent. Oxygen promotes homocoupling and catalyst oxidation, which indirectly favors dehalogenation.[2]

  • Reaction: Stir vigorously at 40°C . Monitor by LCMS at 1 hour.

    • Checkpoint: If conversion is <50%, add 10% water (degassed) to solubilize the base, but only if strictly necessary.

Module 2: Metal-Halogen Exchange (Lithiation/Magnesiation)

The Mechanism of Failure: The Halogen Dance

When treating iodopyrazines with organolithiums (e.g., n-BuLi), the kinetic lithiated species (formed via exchange) is often less stable than a thermodynamic isomer. The "Halogen Dance" involves the migration of the iodine atom to a more stable position (often adjacent to the ring nitrogens) via a series of metal-halogen exchanges.

Additionally, the generated pyrazinyl-lithium or -magnesium species is extremely basic and will strip protons from THF or alkyl groups if temperatures are not strictly controlled, leading to "dehalogenation" (replacement of I with H upon quench).

Visualization: The Halogen Dance Mechanism

Halogen_Dance Substrate 2-Iodopyrazine Lithiation Lithiated Intermediate A (Kinetic: Ortho-Lithiation) Substrate->Lithiation + Li-Base (Deprotonation) Attack Attack on Starting Material (Iodine Transfer) Lithiation->Attack Fast at > -78°C Scrambled Di-iodo species + De-iodo Lithiated species Attack->Scrambled Equilibrium Thermodynamic Equilibrium (Isomerized Product) Scrambled->Equilibrium Rearrangement

Figure 2: The "Halogen Dance" cascade triggered by temperature instability or improper base stoichiometry.

FAQ: Controlling Metalation

Q: Why does my iodopyrazine lose iodine even when I use i-PrMgCl? A: This is likely protonation, not just exchange. Pyrazinyl-magnesium species are sensitive. If your THF is "wet" (even ppm levels) or if you quench too slowly, the C-Mg bond protonates.

  • Fix: Use Turbo-Grignard (i-PrMgCl·LiCl) .[3][4] The LiCl breaks up aggregates, increasing the rate of exchange so you can run it at lower temperatures (-20°C to 0°C) where the intermediate is stable, rather than requiring RT [2].

Q: How do I prevent the Halogen Dance? A: The dance is thermodynamically driven.[5] You must operate under Kinetic Control .

  • Temperature: Keep reactions at -78°C for lithiation. Do not allow to warm above -40°C before quenching.

  • Base Choice: Use LiTMP (Lithium Tetramethylpiperidide) or TMPMgCl·LiCl (Knochel-Hauser Base) for deprotonation. These bulky bases are less nucleophilic and minimize direct attack on the iodine [3].

  • Inverse Addition: Add the base to the substrate (or vice versa depending on the specific mechanism desired) slowly to maintain low local concentrations of the active species.

Validated Protocol: Functionalization via Turbo-Grignard Exchange

This method replaces the Iodine with a functional group while avoiding protonation.

  • Preparation: Dissolve Iodopyrazine (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -20°C .

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.1 equiv, 1.3 M in THF).

    • Critical Step: Stir at -20°C for 30 minutes. Do not warm to RT.

    • Validation: Take a small aliquot, quench with D₂O. NMR should show >95% Deuterium incorporation at the iodine position. If you see H instead of D, your system is wet.

  • Electrophile Trapping: Add the electrophile (e.g., aldehyde, ketone) dissolved in THF.

  • Quench: Warm to 0°C and quench with sat. NH₄Cl.

References

  • Knochel, P., et al. (2016).[3] Iodoindazoles with Selective Magnesiation at Position 3: A Route to Highly Functionalized Indazoles. PubMed. Retrieved from [Link]

  • Knochel, P., et al. (2012). The ortho and meta magnesiation of functionalized anilines and amino-substituted pyridines and pyrazines at room temperature. PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 5-Chloro-3-ethoxy-2-iodopyrazine in Basic Conditions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and reactivity of 5-Chloro-3-ethoxy-2-iodopyrazine in basic conditions. Our goal is to equip you with the scientific rationale and practical solutions to navigate challenges in your experiments.

Introduction: Understanding the Reactivity Landscape

5-Chloro-3-ethoxy-2-iodopyrazine is a highly functionalized heterocyclic compound, offering multiple reaction sites for synthetic transformations. Its stability in the presence of a base is not absolute and is highly dependent on the reaction conditions, the nature of the base, and the nucleophiles present. The electron-deficient pyrazine ring makes the compound susceptible to nucleophilic attack, and the two different halogen substituents provide a platform for selective functionalization. This guide will delve into the nuances of its reactivity to help you anticipate and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected side products in my reaction involving 5-Chloro-3-ethoxy-2-iodopyrazine and a base. What are the likely causes?

A1: The formation of unexpected side products can arise from several competing reaction pathways. The primary factors to consider are the differential reactivity of the halogen substituents and the possibility of less common substitution patterns.

  • Differential Halogen Reactivity: The iodine and chlorine atoms on the pyrazine ring exhibit distinct reactivities depending on the reaction type.

    • In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition to the palladium catalyst.[1] Expect reactions to occur selectively at the 2-position (iodo).

    • In nucleophilic aromatic substitution (SNAr) reactions, the more electronegative chlorine atom provides greater stabilization to the negatively charged Meisenheimer intermediate, making the 5-position (chloro) generally more susceptible to nucleophilic attack.[2]

  • tele-Substitution: In some instances, particularly with soft nucleophiles, less polar solvents, and when iodine is the leaving group, a phenomenon known as tele-substitution can occur.[2][3][4] This involves the nucleophile attacking a different carbon atom on the ring (e.g., the 6-position), leading to the displacement of the halogen from a distant position.[3][4]

  • Hydrolysis of the Ethoxy Group: While ethers are generally stable, the electron-withdrawing nature of the pyrazine ring can activate the ethoxy group towards nucleophilic attack under harsh basic conditions, leading to the corresponding pyrazinone.

Q2: My reaction is sluggish or fails to proceed. What are the potential reasons?

A2: Several factors can contribute to low or no reactivity:

  • Inappropriate Base: The choice and strength of the base are critical. For cross-coupling reactions, the base is essential for the catalytic cycle, but a base that is too strong or nucleophilic can lead to side reactions or decomposition. For SNAr, the base is often required to deprotonate the nucleophile, and its strength should be matched to the pKa of the nucleophile.

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to and inhibit the palladium catalyst in cross-coupling reactions.[1] The choice of ligand is crucial to mitigate this effect.

  • Steric Hindrance: The ethoxy group at the 3-position may sterically hinder the approach of bulky nucleophiles or catalyst complexes to the 2-position.

Q3: Can the ethoxy group be cleaved under basic conditions?

A3: While the C-O bond in ethers is generally robust, cleavage can occur under forcing conditions.[5][6] On an electron-deficient ring like pyrazine, the carbon atom of the ethoxy group is more electrophilic and thus more susceptible to nucleophilic attack by strong bases like hydroxides at elevated temperatures. This would result in the formation of 5-chloro-2-iodo-3(2H)-pyrazinone. For most applications using common organic bases (e.g., triethylamine, DIPEA) or inorganic carbonates at moderate temperatures, the ethoxy group is expected to be stable.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when using 5-Chloro-3-ethoxy-2-iodopyrazine in basic conditions.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or no conversion of starting material in a cross-coupling reaction. 1. Catalyst Inactivation: Pyrazine nitrogens are coordinating to the palladium center.[1]2. Incorrect Base: The base may be too weak to facilitate the catalytic cycle.1. Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to shield the palladium center and promote catalysis.2. Base Optimization: Screen a range of bases such as K3PO4, Cs2CO3, or organic bases like DBU. The choice of base can significantly impact reaction efficiency.
Formation of multiple products in a nucleophilic substitution reaction. 1. Competitive Halogen Displacement: Both the chloro and iodo groups are being substituted.2. tele-Substitution: The nucleophile is attacking an unsubstituted ring position.[3][4]1. Reaction Temperature: Lowering the reaction temperature can often improve selectivity, favoring substitution at the more reactive chloro position in SNAr.2. Solvent Polarity: tele-Substitution is often favored in less polar solvents.[3] Switching to a more polar solvent like DMF or DMSO may favor the expected ipso-substitution.3. Nucleophile Choice: Softer nucleophiles are more prone to tele-substitution.[3] If possible, consider using a harder nucleophile.
Loss of the ethoxy group. Harsh Basic Conditions: The base is strong enough to cleave the ether linkage.1. Use a Milder Base: Replace strong hydroxide bases with weaker inorganic bases (e.g., K2CO3) or non-nucleophilic organic bases (e.g., DBU).2. Lower Reaction Temperature: Avoid high temperatures to minimize the likelihood of ether cleavage.
Dehalogenation (loss of iodine or chlorine without substitution). Reductive Dehalogenation: This can be a side reaction in palladium-catalyzed processes, often promoted by certain solvents or additives.1. Optimize Reaction Conditions: Screen different solvents and bases. Ensure the absence of adventitious hydrogen sources.2. Use a Scavenger: In some cases, the addition of a mild oxidant can suppress reductive dehalogenation.

Experimental Protocols

Protocol 1: Assessing the Stability of 5-Chloro-3-ethoxy-2-iodopyrazine to a Specific Base

Objective: To determine if the starting material degrades in the presence of the intended base under the reaction conditions.

Methodology:

  • To a reaction vial, add 5-Chloro-3-ethoxy-2-iodopyrazine (1.0 eq) and the chosen solvent.

  • Add the base (e.g., K2CO3, NaOH, or triethylamine) at the same concentration and stoichiometry as the planned reaction.

  • Stir the mixture at the intended reaction temperature.

  • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) against a standard of the starting material.

  • Observe for the appearance of new spots (TLC) or peaks (LC-MS) that would indicate decomposition.

Rationale: This control experiment isolates the effect of the base on the starting material, allowing you to distinguish between instability and a failed desired reaction.

Protocol 2: Differentiating Between ipso- and tele-Substitution Products

Objective: To unambiguously identify the regiochemistry of a nucleophilic substitution product.

Methodology:

  • Purify the product of the substitution reaction.

  • Acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

  • 1H NMR Analysis: The pyrazine region of the 1H NMR spectrum is diagnostic. An ipso-substitution at the 5-position (displacing chloride) will result in a singlet for the remaining proton at the 6-position. A tele-substitution at the 6-position will result in the appearance of a new singlet for the proton at the 5-position, and the proton at the 2-position will remain.

  • HMBC Analysis: Long-range couplings between the pyrazine protons and the surrounding carbons will confirm the connectivity.

Rationale: Spectroscopic analysis provides definitive structural proof, which is crucial as ipso- and tele-isomers can have similar physical properties but different biological activities.[2]

Visualizing Reaction Pathways

Stability_Pathways cluster_products Potential Outcomes SM 5-Chloro-3-ethoxy-2-iodopyrazine SNAr_Cl SₙAr Product (Nu at C5) SM->SNAr_Cl + Nu⁻ (favored for SₙAr) SNAr_I SₙAr Product (Nu at C2) SM->SNAr_I + Nu⁻ Tele tele-Substitution Product SM->Tele + Nu⁻ (e.g., soft Nu, non-polar solvent) Cross_Coupling Cross-Coupling Product (at C2) SM->Cross_Coupling + Nu-M + Pd Catalyst Decomp_Ethoxy Ethoxy Cleavage Product SM->Decomp_Ethoxy Strong Base High Temp. Dehalogenation Dehalogenated Product SM->Dehalogenation Reductive Conditions Base Base (e.g., OH⁻, R₃N, CO₃²⁻) Nu Nucleophile Pd_cat Pd Catalyst

Caption: Potential reaction pathways of 5-Chloro-3-ethoxy-2-iodopyrazine under basic conditions.

Troubleshooting_Flowchart start Experiment with 5-Chloro-3-ethoxy- 2-iodopyrazine + Base q1 Desired Reaction Occurs? start->q1 success Reaction Successful q1->success Yes q2 Low/No Conversion or Decomposition? q1->q2 No check_stability Run Stability Control (Protocol 1) q2->check_stability Decomposition optimize_cc Optimize Cross-Coupling: - Ligand Screen - Base Screen q2->optimize_cc Low/No Conversion q3 Unexpected Products? q2->q3 Unexpected Products analyze_products Characterize Products (Protocol 2) q3->analyze_products is_tele Is it tele-substitution? analyze_products->is_tele is_hydrolysis Is it ethoxy hydrolysis? analyze_products->is_hydrolysis adjust_for_tele Adjust for tele-substitution: - Change Solvent - Change Nucleophile is_tele->adjust_for_tele Yes re_evaluate Re-evaluate Reaction Strategy is_tele->re_evaluate No adjust_for_hydrolysis Adjust for Hydrolysis: - Milder Base - Lower Temperature is_hydrolysis->adjust_for_hydrolysis Yes is_hydrolysis->re_evaluate No

Caption: Troubleshooting flowchart for reactions involving 5-Chloro-3-ethoxy-2-iodopyrazine in basic conditions.

References

  • Korsik, M., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. The Journal of Organic Chemistry, 85(21), 13438–13452. Available at: [Link]

  • BenchChem. (2025). A Comparative Analysis of Iodo and Chloro Substituent Reactivity in 4-Chloro-2-iodo-1-nitrobenzene. BenchChem Technical Support.
  • Korsik, M., et al. (2020). tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Pyrazines. In Comprehensive Organic Chemistry II.
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem Technical Support.
  • Wikipedia. (n.d.). Ether cleavage. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Polythieno[3,4-b]pyrazine: pathways to metallic charge transport. (2025). Royal Society of Chemistry.
  • Sandhya, K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research, 10(304).
  • Harned, A. M. (n.d.). Cross Coupling Reactions. Harned Research Group, University of Minnesota.
  • Joint FAO/WHO Expert Committee on Food Additives. (2001). Pyrazine Derivatives. JECFA Food Additives Series 48. Available at: [Link]

  • Ostrowski, S., & Mikiciuk-Olasik, E. (2017).
  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. In Organic Chemistry (Morsch et al.).
  • Convenient one-step synthesis of alkoxy substituted pyrazine derivatives. (2025).
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.).
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 17(1), e05537.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Tobisu, M., et al. (2015). Nickel-catalyzed reductive cleavage of aryl alkyl ethers to arenes in absence of external reductant. Chemical Science, 6(6), 3410–3414.
  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simul
  • McDonald, F. E., et al. (2006). tele-Substitution of 2,3-Dichloropyrazine. QM Magic Class. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Methods of selectively forming substituted pyrazines. (2013).
  • Hydrolysis reaction – Knowledge and References. (n.d.). Taylor & Francis.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Hydrolysis. (n.d.). McGraw Hill's AccessScience.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1348–1350.
  • Pretze, M., et al. (2012). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. Current Radiopharmaceuticals, 5(1), 60–75.
  • 2-AMino-3-chloro-5-iodopyrazine. (2025). ChemicalBook.
  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (2025).

Sources

Troubleshooting

Technical Support Center: Overcoming Catalyst Poisoning with Iodopyrazine Substrates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning encountered when using iodopyrazines in cross-coupling reactions. Our goal is to equip you with the expert knowledge and practical protocols needed to overcome these common challenges.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of iodopyrazine reactions?

Catalyst poisoning occurs when a substance, in this case, the iodopyrazine substrate itself, binds to the active sites of a transition metal catalyst (commonly palladium) and reduces or completely halts its catalytic activity. The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can strongly coordinate to the metal center, forming stable, inactive complexes that disrupt the catalytic cycle.[1][2] This prevents the catalyst from facilitating the desired bond formation, leading to failed or low-yielding reactions.

Q2: Why are iodopyrazines and other N-heterocycles particularly challenging for cross-coupling reactions?

Iodopyrazines are a subset of electron-deficient N-heterocycles, which present a dual challenge. While the carbon-iodine bond is weak and generally reactive towards oxidative addition, the pyrazine nitrogen acts as a potent Lewis base.[1] This nitrogen can outcompete the desired halide for coordination to the palladium(0) center, effectively "poisoning" it.[3] This issue is common among nitrogen-containing heterocycles, which can displace essential ligands and form dormant palladium complexes, slowing or stopping the reaction.[4]

Q3: Which types of catalysts are most susceptible to poisoning by iodopyrazines?

Palladium catalysts are widely used for cross-coupling reactions and are particularly vulnerable to poisoning by N-heterocycles.[1] Catalysts with less sterically hindered ligands are more susceptible because the metal center is more accessible to the pyrazine nitrogen. For instance, traditional catalysts like Pd(PPh₃)₄ may fail where more modern catalysts with bulky, electron-rich phosphine ligands succeed.[5] Nickel catalysts, while an alternative, can also suffer from deactivation, often leading to the formation of inactive nickel-black.[6][7]

Q4: What are the common symptoms of catalyst poisoning in my reaction?

The most common signs of catalyst poisoning include:

  • Low or no conversion: The reaction stalls after a short period or fails to start at all.

  • Formation of palladium black: Visible precipitation of catalytically inactive palladium metal is a strong indicator of catalyst decomposition.[1]

  • Inconsistent results: Reactions may work sporadically or yield highly variable results, suggesting sensitivity to minor variations in conditions or reagent quality.[3]

  • Side reactions: Increased formation of byproducts like homocoupling of the boronic acid or protodeboronation can occur when the desired catalytic cycle is inhibited.[5]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: My Suzuki-Miyaura reaction with an iodopyrazine substrate is stalling at low conversion.

This is the most common failure mode and directly points to catalyst deactivation. Follow this logical workflow to diagnose and solve the issue.

Workflow for Diagnosing a Stalled Reaction

G cluster_0 Initial Checks cluster_1 Catalyst System Optimization cluster_2 Reaction Condition Adjustment cluster_3 Advanced Solutions start Reaction Stalled reagents Reagent Quality Check (Substrates, Base, Solvent Purity) start->reagents atmosphere Inert Atmosphere Check (Proper Degassing, No Leaks) reagents->atmosphere ligand Optimize Ligand (Bulky, Electron-Rich) atmosphere->ligand If basics are OK, focus on catalyst. catalyst Change Pd Precursor (e.g., Pd₂(dba)₃) ligand->catalyst ratio Adjust Catalyst/Ligand Ratio catalyst->ratio base Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) ratio->base temp Modify Temperature base->temp addition Slow Substrate Addition temp->addition additives Use Additives/Co-catalysts (e.g., Cu(I) salts) addition->additives end Successful Reaction additives->end

Caption: A logical workflow for troubleshooting stalled iodopyrazine cross-coupling reactions.

Solution 1: Optimize the Catalyst System

The choice of ligand is the most critical factor in preventing catalyst poisoning.[3] The lone pair on the pyrazine nitrogen coordinates to the palladium center, leading to an inactive state. Bulky ligands sterically shield the metal, making it more difficult for the pyrazine to bind.

Mechanism of Catalyst Poisoning by Iodopyrazine

G Active_Catalyst Active Pd(0)L₂ Oxidative_Addition Oxidative Addition Intermediate Active_Catalyst->Oxidative_Addition + Ar-I Poisoned_Catalyst Inactive Pd(0)-Pyrazine Complex Active_Catalyst->Poisoned_Catalyst Coordination (Poisoning) Product Coupled Product Oxidative_Addition->Product + R-B(OH)₂ (Transmetalation & Reductive Elimination) Product->Active_Catalyst Regenerates Catalyst Iodopyrazine Iodopyrazine (Ar-I) Iodopyrazine->Poisoned_Catalyst Boronic_Acid Boronic Acid (R-B(OH)₂) + Base

Caption: The pyrazine nitrogen coordinates to the active Pd(0) catalyst, shunting it into an inactive state and halting the catalytic cycle.

Recommended Actions:

  • Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ often fail.[5] Use modern biaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) which are designed to be sterically demanding.[3][4] This steric bulk hinders the coordination of the pyrazine nitrogen to the palladium center.[1]

  • Vary the Palladium Precursor: While Pd(OAc)₂ is common, palladacycle precatalysts or complexes like Pd₂(dba)₃ can sometimes offer better performance by generating the active Pd(0) species more efficiently.[5]

Table 1: Recommended Catalyst & Ligand Combinations for Iodopyrazine Coupling

Catalyst PrecursorLigandKey FeatureRecommended For
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhos Bulky, electron-rich biarylphosphine. Excellent general-purpose ligands.Suzuki, Buchwald-Hartwig amination.[3]
Pd(OAc)₂Josiphos-type Ferrocene-based ligands, effective for challenging substrates.Suzuki, Negishi couplings.
[Pd(allyl)Cl]₂PPh₃ Can be effective in some Sonogashira couplings, often with a Cu(I) co-catalyst.Sonogashira coupling of less-hindered pyrazines.[5]
Pd-PEPPSI™-IPrIPr (NHC) N-Heterocyclic Carbene ligand, highly stable and active.Suzuki and Negishi couplings with chloropyrazines.
Solution 2: Modify Reaction Conditions
  • Choice of Base: The base is not just a spectator; it plays a key role in the catalytic cycle. For sensitive substrates like pyrazines, strong bases like NaOtBu can sometimes promote side reactions. Weaker bases such as K₃PO₄ or Cs₂CO₃ may be more effective, although they might require higher temperatures.[1]

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black at elevated temperatures, consider running the reaction at a lower temperature for a longer period.

  • Incremental Substrate Addition: Instead of adding all the iodopyrazine at once, a slow, continuous addition via syringe pump can maintain a low concentration of the potential poison in the reaction mixture, extending the catalyst's lifetime.[3]

Advanced Protocols & Methodologies

Protocol 1: Robust Suzuki-Miyaura Coupling of a Challenging Iodopyrazine

This protocol incorporates best practices for overcoming catalyst poisoning.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Iodopyrazine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv, finely ground)

  • Anhydrous, degassed 1,4-dioxane/water (5:1 mixture)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, the iodopyrazine, and the arylboronic acid under a positive pressure of argon.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[8]

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). If the reaction stalls, consider a second addition of catalyst/ligand (1 mol% Pd(OAc)₂ / 2 mol% SPhos).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Glotz, G., et al. (n.d.). Overcoming limitations in dual photoredox/nickel catalyzed C–N cross-couplings due to catalyst deactivation. MPG.PuRe. Retrieved from [Link]

  • Khan, I., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. Retrieved from [Link]

  • Glotz, G., et al. (2021). Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation. ResearchGate. Retrieved from [Link]

  • Couturier, D., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Budukva, S. V., et al. (2015). Deactivation of hydrotreating catalysts (A review). ResearchGate. Retrieved from [Link]

  • Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Retrieved from [Link]

Sources

Optimization

Recrystallization methods for 5-Chloro-3-ethoxy-2-iodopyrazine

Technical Support Center: Purification of 5-Chloro-3-ethoxy-2-iodopyrazine Executive Summary & Compound Profile User Context: You are working with 5-Chloro-3-ethoxy-2-iodopyrazine , a critical intermediate often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Chloro-3-ethoxy-2-iodopyrazine

Executive Summary & Compound Profile

User Context: You are working with 5-Chloro-3-ethoxy-2-iodopyrazine , a critical intermediate often utilized in Suzuki-Miyaura cross-couplings for kinase inhibitor synthesis (e.g., SHP2 or ERK pathways).[1]

The Challenge: This molecule possesses a "Goldilocks" polarity—the ethoxy group adds lipophilicity, while the pyrazine nitrogen atoms retain some polarity. Furthermore, the C–I bond is photolabile (light-sensitive), leading to the liberation of free iodine (


), which acts as an autocatalytic impurity, degrading your product and coloring it purple/brown.[1]

Core Recommendation: Recrystallization is preferred over column chromatography for scale-up (>5g) to avoid iodine decomposition on acidic silica gel.[1]

PropertyValueImplication for Purification
Molecular Formula

Moderate molecular weight (284.48 g/mol ).[1][2]
Appearance White to pale yellow solidRed flag: Pink/Purple indicates free iodine.[1]
Solubility High: DCM, EtOAc, THFMod: MeOH, EtOHLow: Water, Cold Heptane"Like dissolves like" dictates alcohol or hydrocarbon/ester systems.
Stability Light SensitiveCritical: Wrap all flasks in aluminum foil.

Solvent System Selection Guide

Do not guess. Use this selection matrix based on your primary impurity profile.

MethodSolvent SystemTarget ImpurityMechanism
Method A (Standard) Ethanol (EtOH) / Water Inorganic salts, polar byproductsAnti-solvent: The hydrophobic ethoxy/iodo groups force precipitation as water content increases.[1]
Method B (Polishing) Heptane / Ethyl Acetate (EtOAc) Organic tars, non-iodinated precursorTemperature differential: High solubility in hot EtOAc; exclusion from cold Heptane lattice.[1]
Method C (Rescue) Methanol (MeOH) Free Iodine (

)
Trituration: Iodine is soluble in MeOH; the product crystallizes out upon deep cooling (-20°C).[1]

Standard Operating Procedures (SOP)

Pre-requisite: The "Iodine Check"

Before recrystallization, observe the color.

  • Pale Yellow: Proceed to Protocol A.

  • Brown/Purple: You have free iodine. Dissolve crude in EtOAc, wash with 10%

    
     (Sodium Thiosulfate), dry over 
    
    
    
    , and concentrate. Then proceed.
Protocol A: Ethanol/Water Recrystallization (Recommended)[1]
  • Dissolution: Place crude 5-Chloro-3-ethoxy-2-iodopyrazine in an Erlenmeyer flask. Add absolute Ethanol (approx. 3-5 mL per gram of solid).[1]

  • Heating: Heat to a gentle reflux (approx. 78°C). If solid remains, add EtOH portion-wise until dissolved.

    • Note: Do not boil aggressively; iodine bonds are thermally labile.

  • Hot Filtration (Optional): If insoluble black specs remain, filter rapidly through a glass frit or cotton plug.

  • Anti-Solvent Addition: While keeping the solution hot (remove from heat source but keep >60°C), add warm Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of hot Ethanol to clear the turbidity.[1]

  • Crystallization:

    • Allow to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Critical: Wrap flask in foil to exclude light.[1]

    • Once at RT, move to an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the crystals. Wash with cold 50% EtOH/Water .

  • Drying: Vacuum dry at <40°C. High heat will sublime the product or liberate iodine.[1]

Visualization: Process Logic & Troubleshooting

The following diagram illustrates the decision logic for purifying this specific halopyrazine.

RecrystallizationLogic Start Crude 5-Chloro-3-ethoxy-2-iodopyrazine CheckColor Check Color Start->CheckColor Purple Purple/Brown? (Free Iodine) CheckColor->Purple Yes Yellow Pale Yellow/White? CheckColor->Yellow No ThioWash ACTION: Dissolve in EtOAc Wash w/ Na2S2O3 Re-concentrate Purple->ThioWash SolventChoice Select Solvent System Yellow->SolventChoice ThioWash->SolventChoice MethodA Method A: EtOH / Water (General Purity) SolventChoice->MethodA MethodB Method B: Heptane / EtOAc (Lipophilic Impurities) SolventChoice->MethodB Heat Dissolve at Reflux (Avoid prolonged boiling) MethodA->Heat MethodB->Heat CloudPoint Add Anti-solvent to Cloud Point Heat->CloudPoint Cool Slow Cool to RT -> 4°C (PROTECT FROM LIGHT) CloudPoint->Cool Filter Filter & Wash (Cold Solvent) Cool->Filter Dry Vacuum Dry <40°C Filter->Dry

Figure 1: Decision matrix for purification, emphasizing the critical iodine removal step (red path) and light protection (yellow node).[1]

Troubleshooting & FAQs

Q1: My solution turned dark purple during heating. What happened? A: You likely overheated the solution or exposed it to too much light, causing homolytic cleavage of the C–I bond.

  • Fix: Immediately cool the solution.[1] If crystals haven't formed, perform a "Thiosulfate Wash" (see SOP). For the next run, use a lower temperature water bath rather than a direct hot plate and wrap the flask in foil.

Q2: The product is "oiling out" (forming liquid droplets) instead of crystallizing. A: This is common with ethoxy-substituted pyrazines.[1] It means the temperature dropped too fast, or the anti-solvent ratio is too high.

  • Fix: Re-heat until the oil dissolves. Add a tiny amount of the good solvent (EtOH or EtOAc).[1][3] Add a seed crystal (a tiny speck of pure product) at the cloud point.[1] Cool very slowly (wrap the flask in a towel to insulate).

Q3: Can I use Acetone? A: Acetone is risky. While it dissolves the compound well, halopyrazines can undergo nucleophilic substitution with enolizable ketones under certain conditions, or simply form solvates that are hard to dry. Stick to Ethanol or Ethyl Acetate.

Q4: My yield is low (<50%). A: The compound is likely too soluble in the mother liquor.[1]

  • Fix: Concentrate the mother liquor by 50% on a rotovap and perform a "second crop" crystallization. Alternatively, switch to Method B (Heptane/EtOAc) and increase the Heptane ratio.

References

  • Synthesis of Halopyrazines: Patents describing 3-alkoxy-2-halo-5-chloropyrazines. See: WO 2010/025175 (Synthesis of SHP2 inhibitors intermediates).[1]

  • Purification of Iodinated Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for light-sensitive iodo-compounds). [1]

  • Solubility Parameters: Hansen Solubility Parameters for Pyrazine Derivatives. CRC Handbook of Solubility Parameters and Other Cohesion Parameters. [1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Identification of 5-Chloro-3-ethoxy-2-iodopyrazine

Executive Summary The Analytical Challenge: 5-Chloro-3-ethoxy-2-iodopyrazine (C₆H₆ClIN₂O) represents a distinct challenge in analytical chemistry due to its poly-halogenated heterocyclic structure.[1][2][3] As a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: 5-Chloro-3-ethoxy-2-iodopyrazine (C₆H₆ClIN₂O) represents a distinct challenge in analytical chemistry due to its poly-halogenated heterocyclic structure.[1][2][3] As a critical intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), its purity is paramount.[1]

The Verdict: While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the superior choice for high-throughput identification and trace impurity profiling.[1] This guide compares LC-MS against GC-MS and NMR, establishing LC-HRMS (High-Resolution Mass Spectrometry) as the gold standard for validating this specific halogenated building block.[1]

Part 1: The Analytical Challenge

Identifying this molecule requires resolving three specific structural features:

  • The Halogen Pattern: Differentiating the Chlorine (

    
    ) isotope cluster from the monoisotopic Iodine (
    
    
    
    ).[1]
  • The Labile Ethoxy Group: The ethoxy ether linkage is prone to in-source fragmentation, often complicating molecular ion detection.

  • Regioisomerism: Distinguishing the 2-iodo-5-chloro substitution pattern from potential 2-iodo-6-chloro byproducts formed during synthesis.

Part 2: Comparative Analysis of Identification Methods

The following table contrasts LC-MS performance against common alternatives for this specific analyte.

FeatureMethod A: LC-HRMS (Orbitrap/Q-TOF) Method B: GC-MS (EI) Method C: 1H-NMR
Primary Utility Gold Standard for ID & PurityVolatile Impurity ProfilingStructural Confirmation
Sensitivity High (pg/mL range)Moderate (ng/mL range)Low (mg required)
Sample Integrity Excellent. Soft ionization (ESI) preserves the labile C-I bond.[1]Risk. High injector temps (250°C+) can cause thermal de-iodination.[1]Excellent (Non-destructive).
Specificity High. Exact mass (<5 ppm) confirms elemental formula C₆H₆ClIN₂O.[1]Moderate. Library matching (NIST) available but isomers may have identical spectra.[1]Definitive. Coupling constants confirm regiochemistry.
Throughput High (5-10 min/sample).[1]Moderate (20-30 min/sample).Low.
Why LC-MS Wins for Routine Analysis

While NMR is required for the initial structural assignment of the synthesized batch, LC-MS is the only viable method for routine quality control (QC) and pharmacokinetic (PK) studies.[1] GC-MS poses a significant risk of thermal degradation due to the weak C-I bond energy (~200-240 kJ/mol), which can lead to false negatives by converting the parent molecule into de-iodinated artifacts inside the injection port.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes Electrospray Ionization (ESI) in positive mode.[1] The basic nitrogen atoms in the pyrazine ring allow for efficient protonation


.[1]
Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[1]

    • Rationale: A C18 stationary phase provides sufficient retention for the hydrophobic halogenated ring while allowing the polar ethoxy group to interact.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid ensures the pH is acidic (~2.7), driving the protonation of the pyrazine nitrogen for ESI+ detection.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)[1]

    • 1-6 min: 5% -> 95% B (Linear ramp)[1]

    • 6-8 min: 95% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (ESI).[1][4][5][6][7]

  • Polarity: Positive (+).[1]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 325°C.

  • Fragmentor Voltage: 110 V (Optimize to prevent in-source loss of Iodine).

  • Target Mass (m/z):

    • Monoisotopic Mass (

      
      ): ~283.92[1]
      
    • Observed

      
      284.93 [1]
      

Part 4: Data Interpretation & Logic

The Isotopic Signature (The "Fingerprint")

The most critical validation step is confirming the isotopic envelope. You must observe a specific ratio due to the presence of one Chlorine atom.[8]

  • m/z 284.9 (M+H,

    
    ):  100% Relative Abundance.[1]
    
  • m/z 286.9 (M+H+2,

    
    ):  ~32% Relative Abundance.[1]
    
  • Note: Iodine (

    
    ) is monoisotopic.[1] If you see a complex cluster beyond M+2, you likely have poly-halogenated impurities (e.g., di-chloro byproducts).[1]
    
Fragmentation Logic (MS/MS)

Upon Collision Induced Dissociation (CID), the molecule follows a predictable decay pathway useful for Multiple Reaction Monitoring (MRM) transition selection.[1]

  • Precursor:

    
    
    
  • Primary Fragment (Loss of Ethoxy): Loss of ethylene (

    
    , -28 Da) or ethanol neutral loss depending on collision energy.[1]
    
    • Transition:

      
       (Retains Cl and I).[1]
      
  • Secondary Fragment (Loss of Iodine): Radical loss of Iodine atom (

    
    , -127 Da).[1]
    
    • Transition:

      
       (Chloropyrazine core).[1]
      
Visualization of Fragmentation Pathway

FragmentationPathway cluster_legend Key Mechanism Parent Parent Ion [M+H]+ m/z 284.9 (Contains Cl, I, OEt) Frag1 Fragment 1 [M+H - C2H4]+ m/z 256.9 (Loss of Ethylene) Parent->Frag1 Neutral Loss: 28 Da (C2H4) Low Collision Energy (10-20 eV) Frag2 Fragment 2 [M+H - C2H4 - I]+ m/z 130.0 (Loss of Iodine Radical) Frag1->Frag2 Radical Loss: 127 Da (I) High Collision Energy (30-40 eV) Text1 1. Protonation on Pyrazine N Text2 2. McLafferty-type rearrangement (Ethoxy) Text3 3. Homolytic cleavage (C-I bond)

Figure 1: Proposed MS/MS fragmentation pathway for 5-Chloro-3-ethoxy-2-iodopyrazine.[1] The loss of the labile ethoxy group precedes the cleavage of the weak C-I bond.

Part 5: Analytical Workflow Diagram

The following diagram illustrates the decision matrix for selecting the correct ionization and detection mode based on the sample matrix.

Workflow Sample Sample: 5-Chloro-3-ethoxy-2-iodopyrazine Matrix Matrix Assessment Sample->Matrix Clean Pure Standard / Simple Solvent Matrix->Clean High Purity Complex Biological / Reaction Mixture Matrix->Complex Dirty Matrix LCMS LC-ESI-MS (Positive) Clean->LCMS Preferred Complex->LCMS Standard LCMS_APCI LC-APCI-MS (Positive) Complex->LCMS_APCI If Ion Suppression High ID ID Confirmation (Look for m/z 284.9 + Cl Pattern) LCMS->ID Quant Quantitation (MRM) 284.9 -> 256.9 LCMS->Quant LCMS_APCI->Quant

Figure 2: Method selection workflow.[1] ESI is preferred, but APCI is a robust alternative if matrix effects suppress ionization in complex reaction mixtures.

References

  • NIST Chemistry WebBook. Isotopic Compositions of the Elements. National Institute of Standards and Technology. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry (Cl and Br patterns). Available at: [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling (Context for Halogenated Intermediates).[1] Available at: [Link][1]

  • CHROMacademy. Introduction to LC-MS Fragmentation (Mechanisms). Available at: [Link][1]

Sources

Comparative

Comparative Guide: Reactivity &amp; Selectivity of Iodo- vs. Bromo-Pyrazines

[1] Executive Summary In the design of kinase inhibitors and other bioactive heterocycles, the pyrazine scaffold is ubiquitous. However, the choice between iodo-pyrazines and bromo-pyrazines is rarely arbitrary.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of kinase inhibitors and other bioactive heterocycles, the pyrazine scaffold is ubiquitous. However, the choice between iodo-pyrazines and bromo-pyrazines is rarely arbitrary. It is a strategic decision that dictates the sequence of functionalization.

  • Iodo-pyrazines are the "precision instruments" of cross-coupling. Their weak C–I bond allows for rapid oxidative addition, enabling high site-selectivity in the presence of other halogens.[1]

  • Bromo-pyrazines are the "workhorses." They offer a balance of stability, cost-effectiveness, and sufficient reactivity for standard couplings, while often outperforming iodo-variants in Nucleophilic Aromatic Substitution (

    
    ) due to higher electronegativity.
    

This guide analyzes the mechanistic divergence between these two halides, providing experimental protocols to exploit their differences for regioselective synthesis.

Mechanistic Underpinnings: The "Why" Behind the Reactivity

The distinct behaviors of iodo- and bromo-pyrazines stem from two fundamental physical properties: Bond Dissociation Energy (BDE) and Electronegativity .

Bond Dissociation Energy & Oxidative Addition

In Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the Pd(0) species into the Carbon-Halogen bond. The weaker the bond, the faster the reaction.[1]

Bond TypeApprox.[2][3][4][5] BDE (kcal/mol)Relative Rate of Oxidative Addition
C–I (Pyrazine) ~57Fastest (

)
C–Br (Pyrazine) ~68Moderate (

)
C–Cl (Pyrazine) ~84Slow (Requires specialized ligands)

Implication: If a pyrazine core contains both I and Br (e.g., 2-bromo-5-iodopyrazine), Pd(0) will insert into the C–I bond almost exclusively, leaving the C–Br bond intact for a second functionalization step.

Electronegativity &

In Nucleophilic Aromatic Substitution (


), the rate-determining step is the nucleophilic attack on the ring to form the Meisenheimer complex. This transition state is stabilized by electron-withdrawing groups.
  • Electronegativity: F (4.0) > Cl (3.0) > Br (2.8) > I (2.5)

  • 
     Reactivity Order:  F 
    
    
    
    Cl
    
    
    Br
    
    
    I

Implication: While iodo-pyrazines are superior for metal catalysis, they are the poorest substrates for


. If your synthetic route requires displacing a halogen with an amine or alkoxide without a metal catalyst, a bromo- or chloro-pyrazine is the superior choice.

Strategic Visualization: The Selectivity Divergence

The following diagram illustrates how a bis-halogenated scaffold (2-bromo-5-iodopyrazine) can be selectively functionalized by choosing the reaction mechanism (Metal Catalysis vs. Metallation).

ReactivityDivergence cluster_legend Mechanism Key Start 2-Bromo-5-iodopyrazine Step1_Pd Product A (C5-Aryl, C2-Br intact) Start->Step1_Pd Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Selectivity: I >> Br Step1_Li Lithium Intermediate (C5-Li, C2-Br intact) Start->Step1_Li Li-Halogen Exchange (n-BuLi, -78°C) Selectivity: I > Br Step2_Pd Product B (C5-Aryl, C2-Heteroaryl) Step1_Pd->Step2_Pd 2nd Suzuki (Aggressive Conditions) Step2_Li Product C (C5-Electrophile, C2-Br) Step1_Li->Step2_Li Electrophile Trap (DMF/CO2/Aldehyde) key1 C-I Bond: Kinetic Control (Fastest)

Figure 1: Divergent synthesis pathways for 2-bromo-5-iodopyrazine. The C–I bond is the primary handle for both Pd-catalyzed coupling and Lithium-halogen exchange due to weaker bond strength.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling of Iodo-Pyrazines

Objective: Selectively couple an aryl boronic acid to the C-I position of a bromo-iodo-pyrazine, preserving the C-Br bond.

Reagents:

  • Substrate: 2-Bromo-5-iodopyrazine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for mildness; avoid highly active precatalysts like XPhos-Pd-G2 if high selectivity is required.
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME or 1,4-Dioxane (degassed)

Workflow:

  • Degassing (Critical): Charge the reaction vessel with solvent and sparge with Argon for 15 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Assembly: Add the pyrazine, boronic acid, and base. Add the Pd catalyst last under a positive stream of Argon.

  • Reaction: Heat to 60–70 °C .

    • Note: Do not reflux (usually >100 °C) immediately. The C–I bond reacts at lower temperatures.[6] Refluxing may trigger partial reaction at the C–Br site.

  • Monitoring: Monitor by LCMS/TLC every 30 minutes. Look for the disappearance of the starting material. If the bis-coupled product appears (>5%), lower the temperature.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

Protocol B: Lithium-Halogen Exchange (Iodide Preference)

Objective: Generate a pyrazinyl-lithium species from an iodide precursor.

Reagents:

  • Substrate: 2-Chloro-5-iodopyrazine (1.0 equiv) — Note: Using Cl instead of Br here is safer for selectivity, but I vs Br separation is possible with careful temp control.

  • Reagent:

    
    -BuLi (1.05 equiv, titrated) or 
    
    
    
    -PrMgCl·LiCl (TurboGrignard)
  • Solvent: Anhydrous THF

Workflow:

  • Cryogenics: Cool the substrate in THF to -78 °C (Dry ice/Acetone). Stability of pyrazinyl lithium species is low; they prone to dimerization.

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: A color change (often yellow/orange to dark red) indicates anion formation.

  • Equilibration: Stir for exactly 15–30 minutes at -78 °C.

    • Warning: Extending this time increases the risk of "halogen dance" (migration of the Li to a more thermodynamic position).

  • Trapping: Add the electrophile (e.g., DMF,

    
    , or an aldehyde) quickly.
    
  • Warm-up: Allow to warm to 0 °C slowly before quenching with saturated

    
    .
    

Comparative Data: Iodo vs. Bromo[1][7][8]

The following table summarizes performance metrics across key medicinal chemistry reactions.

FeatureIodo-PyrazineBromo-PyrazineWinner
Pd-Cat.[1] Oxidative Addition Extremely Fast (RT to 60°C)Moderate (80°C to Reflux)Iodo

Reactivity
Poor (Leaving group ability low)Moderate (Better inductive effect)Bromo (or Chloro)
Lithium-Halogen Exchange Fast, clean exchange at -78°CSlower, requires strict temp controlIodo
Chemical Stability Light sensitive; degrades over monthsStable at RT; shelf-stable for yearsBromo
Cost / Availability High cost; often custom synthesisCommodity chemicalBromo
Atom Economy Poor (High atomic mass waste)ModerateBromo

Decision Matrix: Which Halide to Choose?

Use this logic flow to select the correct starting material for your campaign.

  • Scenario A: You need to attach two different groups to the pyrazine ring.

    • Choice:2-Bromo-5-iodopyrazine. [7]

    • Strategy: Perform Suzuki at C-I first (mild conditions), then Suzuki/Buchwald at C-Br (forcing conditions).

  • Scenario B: You need to introduce an amine via

    
    . 
    
    • Choice:2-Chloropyrazine or 2-Bromopyrazine.

    • Strategy: Avoid Iodides. The reaction will be sluggish. If the amine is non-nucleophilic, switch to Buchwald-Hartwig coupling, where Iodo > Bromo.

  • Scenario C: You are scaling up a process (>1 kg).

    • Choice:Bromo-pyrazine. [8][7]

    • Strategy: The cost difference becomes prohibitive with Iodides. Optimize the catalyst system (e.g., use Pd-132 or XPhos) to make the Bromo-species reactive enough, rather than paying for the Iodo-substrate.

References

  • Fairlamb, I. J. S. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews. Retrieved from [Link]

  • Schlosser, M. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • PubChem. (2025).[7] 2-Bromo-5-iodopyrazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. (General reference for trends in diazines).
  • Bach, T. (2011). Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT. Retrieved from [Link]

Sources

Validation

A Comparative Crystallographic Guide to Halogenated Pyrazine Analogs for Advanced Research

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comparative analysis of the crystallographic data of halogenated pyrazine analogs, with a focus on derivatives structurally r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the crystallographic data of halogenated pyrazine analogs, with a focus on derivatives structurally related to 5-Chloro-3-ethoxy-2-iodopyrazine. While crystallographic data for 5-Chloro-3-ethoxy-2-iodopyrazine itself is not publicly available, this guide leverages data from analogous structures to provide insights into the molecular geometry and intermolecular interactions that govern the solid-state packing of this important class of compounds. Understanding these structural nuances is critical for rational drug design and the development of novel materials. This guide also presents a detailed, field-proven protocol for single-crystal X-ray diffraction analysis, empowering researchers to characterize their own novel pyrazine derivatives.

Introduction: The Significance of Substituted Pyrazines

Pyrazine and its derivatives are a class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials. The pyrazine ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a versatile building block in medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged structure in drug discovery.

The introduction of various substituents, such as halogens (Chloro, Iodo) and alkoxy groups (Ethoxy), onto the pyrazine core dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.[2] For instance, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. The strategic placement of these functional groups is a key strategy in the development of novel therapeutics and advanced materials.

This guide focuses on the structural implications of these substitutions by examining the X-ray crystallographic data of relevant pyrazine analogs. By comparing key geometric parameters and packing motifs, we can infer the likely structural characteristics of 5-Chloro-3-ethoxy-2-iodopyrazine and provide a framework for the crystallographic analysis of related compounds.

Comparative Analysis of Halogenated Pyrazine Analogs

In the absence of specific crystallographic data for 5-Chloro-3-ethoxy-2-iodopyrazine, a comparative analysis of structurally related analogs provides invaluable insights. The following table summarizes key crystallographic parameters for selected halogenated pyrazine derivatives, offering a basis for understanding the influence of different substituents on the molecular and crystal structure.

CompoundCCDC Deposition No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Findings & Interactions
2,5-Dichloropyrazine Not specified in search resultsC₄H₂Cl₂N₂OrthorhombicPbca7.65713.44317.242909090Planar molecule with significant intermolecular Cl···N and Cl···Cl interactions influencing the packing.[3][4]
2-Chloro-3-methoxypyrazine Not specified in search resultsC₅H₅ClN₂OMonoclinicP2₁/n---90-90The interplay between the chloro and methoxy substituents dictates the planarity and packing arrangement.[5]
3,3'-Dichloro-2,2'-bipyrazine Not specified in search resultsC₈H₄Cl₂N₄OrthorhombicPbca7.656713.442617.2415909090Dimeric structure with notable intermolecular contacts.[6]

Analysis of Structural Trends:

The planarity of the pyrazine ring is a consistent feature across these analogs. The introduction of different substituents influences the intermolecular interactions, which in turn govern the crystal packing. For instance, in 2,5-dichloropyrazine, the chlorine atoms are key players in directing the crystal packing through halogen bonding.[3][4] In more complex analogs, the interplay of various functional groups leads to more intricate packing motifs.

For 5-Chloro-3-ethoxy-2-iodopyrazine, we can anticipate a largely planar pyrazine core. The bulky iodine atom at the 2-position and the ethoxy group at the 3-position would likely induce some steric hindrance, potentially leading to a slight torsion angle between the ethoxy group and the pyrazine ring. The crystal packing would be expected to be influenced by a combination of C-H···N hydrogen bonds, halogen bonds involving both the chlorine and iodine atoms, and potentially weaker van der Waals interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction of Small Molecules

The following protocol outlines a standardized workflow for the determination of the crystal structure of small organic molecules like 5-Chloro-3-ethoxy-2-iodopyrazine analogs. This protocol is designed to be a self-validating system, ensuring the collection of high-quality, reliable crystallographic data.

3.1. Crystal Growth and Selection

The critical first step is to obtain single crystals of suitable quality. This is often the most challenging aspect of the process.

  • Methodology: Slow evaporation of a saturated solution is a common and effective method. A variety of solvents should be screened, including but not limited to ethanol, methanol, acetone, acetonitrile, and mixtures thereof. The target compound, 5-Chloro-3-ethoxy-2-iodopyrazine, can be dissolved in a suitable solvent and left undisturbed in a loosely capped vial.

  • Causality: Slow evaporation allows for the gradual and ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is crucial as it influences the solubility and crystal habit.

  • Crystal Selection: Under a polarized light microscope, select a well-formed crystal with sharp edges and no visible defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.

3.2. Data Collection

  • Mounting: The selected crystal is mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during low-temperature data collection.

  • Diffractometer Setup: Data is typically collected on a single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream). A common X-ray source is a Mo-Kα radiation (λ = 0.71073 Å).

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy (e.g., omega and phi scans) is optimized to ensure complete and redundant data coverage. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.

3.3. Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic reasonability.

Workflow Diagram:

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination crystal_growth Crystal Growth (Slow Evaporation) crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection crystal_mounting Crystal Mounting (Cryoloop) crystal_selection->crystal_mounting diffractometer Diffractometer Setup (Mo-Kα, 100 K) crystal_mounting->diffractometer Transfer to Diffractometer data_acq Data Acquisition (Rotation Method) diffractometer->data_acq data_proc Data Processing (Integration & Scaling) data_acq->data_proc Raw Data structure_sol Structure Solution (Direct Methods) data_proc->structure_sol refinement Structure Refinement (Least-Squares) structure_sol->refinement validation Validation (CHECKCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure (CIF File)

Caption: Single-crystal X-ray diffraction workflow.

Conclusion

While the crystal structure of 5-Chloro-3-ethoxy-2-iodopyrazine remains to be determined, this guide provides a robust framework for its future analysis. By comparing the crystallographic data of structurally related halogenated pyrazine analogs, we can anticipate the key structural features and intermolecular interactions that will define its solid-state architecture. The detailed experimental protocol provided herein offers a clear and validated pathway for researchers to pursue the crystallographic characterization of this and other novel pyrazine derivatives. The continued exploration of the crystal structures of substituted pyrazines is essential for advancing our understanding of structure-property relationships and for the rational design of the next generation of pharmaceuticals and functional materials.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 336224, 2,5-Dichloropyrazine. Retrieved February 17, 2026, from [Link].

  • Thakare, V. G., & Dhote, M. M. (2020). Synthesis, Characterization and Biological Evaluation of Some Novel Triazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412.
  • PubChemLite. (n.d.). 2-chloro-3-methoxypyrazine. Retrieved February 17, 2026, from [Link]

  • OpenSourceMalaria. (2015, July 15). Synthesis of 5-chloro-[2][3][5]triazolo[4,3-a]pyrazine (TZ 2-1). GitHub. Retrieved February 17, 2026, from [Link]

  • Yin, Z., et al. (2021). X-ray transient absorption reveals the 1Au (nπ*) state of pyrazine in electronic relaxation.
  • Ibeas, S., et al. (2005). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Magnetic Resonance in Chemistry, 43(10), 823-828.
  • Wolska, I., et al. (2022). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Molecules, 27(8), 2577.
  • Al-Omair, M. A., et al. (2015). Construction of 5-(Alkylamino)
  • National Institute of Standards and Technology. (n.d.). Pyrazine, ethoxy-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Griffiths, S., et al. (2012). Crystallization and Preliminary X-Ray Crystallographic Analysis of the Catalytic Domain of Human Dihydrouridine Synthase.
  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer.
  • Chemistry LibreTexts. (2019, December 31). X-ray Crystallography. Retrieved February 17, 2026, from [Link]

  • Matsumoto, K., & Kurata, H. (2012). Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. E-Journal of Chemistry, 9(4), 2379-2384.
  • Slideshare. (n.d.). X-ray Crystallography. Retrieved February 17, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxy-3-methylpyrazine (FDB008536). Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-3,5-dimethylpyrazine. Retrieved February 17, 2026, from [Link]

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